1-(3-Phenoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
62755-62-8 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-15(7-3-1)19-16-8-4-5-14(13-16)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 |
InChI Key |
QWQYYAIDROPGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Phenoxyphenyl Piperazine and Its Analogues
Established Reaction Pathways for Piperazine (B1678402) Functionalization
Traditional Stepwise N-Alkylation Strategies
The functionalization of the piperazine ring has traditionally been achieved through stepwise N-alkylation. rsc.orgmdpi.com This method typically involves the reaction of piperazine with an appropriate alkylating agent. To achieve mono-substitution, which is often the desired outcome, one of the nitrogen atoms of the piperazine ring is usually protected with a group like tert-butyloxycarbonyl (Boc). mdpi.comsigmaaldrich.comchemicalbook.com The unprotected nitrogen can then be alkylated. Subsequent removal of the protecting group yields the monosubstituted piperazine. nih.gov
A common approach involves the nucleophilic substitution reaction between a piperazine and an alkyl halide or sulfonate. mdpi.com For instance, the synthesis of certain piperazine-containing drugs has utilized the reaction of N-methylpiperazine with chloroalkyl derivatives. mdpi.com Another established method is reductive amination, where a piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.comnih.gov
The synthesis of 1-(3-phenoxyphenyl)piperazine via a stepwise approach could involve the reaction of piperazine with 1-bromo-3-phenoxybenzene. However, controlling the reaction to favor the mono-arylated product over the di-arylated byproduct can be challenging and may require careful control of stoichiometry and reaction conditions. wikipedia.org The use of a protecting group on one of the piperazine nitrogens is a common strategy to circumvent this issue. sigmaaldrich.comchemicalbook.com
| Reactants | Product | Notes |
| Piperazine, Alkyl Halide/Sulfonate | N-Alkylpiperazine | Potential for over-alkylation. rsc.org |
| Piperazine, Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | Reductive amination. mdpi.comnih.gov |
| N-Boc-piperazine, Alkylating Agent | N-Alkyl-N'-Boc-piperazine | Allows for controlled mono-alkylation. mdpi.comsigmaaldrich.com |
Palladium-Catalyzed Coupling Reactions for Aryl Substitution (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, providing an efficient route to N-arylpiperazines. nih.govresearchgate.netalfa-chemistry.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. alfa-chemistry.comjk-sci.com
For the synthesis of this compound, this would involve the coupling of piperazine with a 3-phenoxyphenyl halide (e.g., 1-bromo-3-phenoxybenzene). The reaction typically requires a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.govbeilstein-journals.org The choice of ligand is crucial and can significantly impact the reaction's efficiency. jk-sci.comnih.gov Strong bases like sodium tert-butoxide are commonly used to facilitate the reaction. nih.govbeilstein-journals.org
A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope and functional group tolerance. nih.gov It allows for the coupling of a wide range of aryl and heteroaryl halides with various amines, including piperazine. researchgate.netnih.gov The reaction can often be carried out under relatively mild conditions and has been successfully applied to the synthesis of numerous biologically active compounds containing the N-arylpiperazine scaffold. nih.govresearchgate.netbeilstein-journals.org
| Aryl Halide/Triflate | Amine | Catalyst System | Product |
| 3-Phenoxyphenyl bromide | Piperazine | Pd(OAc)₂ / Phosphine Ligand, Base | This compound |
| Aryl Chloride | Piperazine | Pd-precatalyst | N-Arylpiperazine nih.gov |
| Aryl Iodide | 1-Boc-piperazine | CuBr / 1,1′-bi-2-naphthol, K₃PO₄ | N-Aryl-N'-Boc-piperazine sigmaaldrich.comchemicalbook.com |
Kabachnik-Fields Reaction Applied to Piperazine Derivatives
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite, to produce α-aminophosphonates. organic-chemistry.orgmdpi.com While not a direct method for the synthesis of this compound itself, this reaction can be applied to piperazine derivatives to create more complex molecules. farmaciajournal.comresearchgate.net
In a typical application involving a piperazine derivative, the piperazine would act as the amine component. For example, 1-phenylpiperazine (B188723) has been used as the amine in a Kabachnik-Fields reaction with various aldehydes and dimethylphosphite. farmaciajournal.com The reaction is often carried out by boiling the components in a solvent like benzene (B151609) with azeotropic removal of water. farmaciajournal.com This methodology allows for the introduction of an α-aminophosphonate group onto a pre-existing piperazine scaffold.
The mechanism of the Kabachnik-Fields reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the nature of the reactants. mdpi.com For weakly basic amines, the formation of an imine intermediate is generally favored. organic-chemistry.org This reaction provides a versatile route to a diverse range of α-aminophosphonate derivatives of piperazine with potential biological activities. nih.gov
| Amine Component | Carbonyl Component | Hydrophosphoryl Component | Product |
| 4-Phenylpiperazine | 3-Phenoxybenzaldehyde (B142659) | Dimethylphosphite | α-Aminophosphonate derivative of 1-phenyl-4-(3-phenoxyphenyl)piperazine farmaciajournal.com |
| 4-(2-Pyrimidinyl)piperazine | 2,5-Dimethoxybenzaldehyde | Dimethylphosphite | α-Aminophosphonate derivative farmaciajournal.com |
Acid-Amine Coupling Approaches
Acid-amine coupling, or amide bond formation, is a fundamental reaction in organic synthesis, particularly in the preparation of pharmaceuticals and peptides. researchgate.netuantwerpen.be This approach can be utilized to synthesize analogues of this compound where the piperazine moiety is linked to a carboxylic acid derivative.
The general procedure involves the activation of a carboxylic acid, which then reacts with an amine to form an amide bond. researchgate.net Various coupling reagents have been developed to facilitate this transformation, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DCC (N,N'-Dicyclohexylcarbodiimide). researchgate.net The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.net
For instance, to synthesize an amide derivative of this compound, one could react this compound with a carboxylic acid in the presence of a suitable coupling agent and a base like DIPEA (N,N-Diisopropylethylamine). researchgate.net This method allows for the facile introduction of a wide variety of acyl groups onto the piperazine nitrogen, enabling the synthesis of a diverse library of compounds for structure-activity relationship studies. nih.gov
| Carboxylic Acid | Amine | Coupling Reagent / Base | Product |
| Benzoic acid derivative | N-Boc-piperazine (after deprotection) | T3P / NEt₃ | Amide derivative nih.gov |
| Aromatic/aliphatic acids | Amines | HATU / DIPEA | Amide researchgate.net |
Advanced Synthetic Techniques and Process Optimization
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comnih.govnih.gov This technique has been successfully applied to the synthesis of piperazine derivatives, including those related to this compound. nih.govmdpi.com
The use of microwave irradiation can dramatically reduce reaction times. For example, some N-alkylation reactions of piperazines that would typically require several hours of reflux can be completed in a matter of minutes under microwave conditions. mdpi.commdpi.com This is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries.
Microwave-assisted synthesis has been employed in various reaction types for piperazine functionalization, including nucleophilic aromatic substitution (SNAr) and reductive alkylation. nih.govmdpi.com In the synthesis of a complex piperazine-containing molecule, a microwave-assisted SNAr reaction was used to generate a key heteroaryl ether core in high yield. nih.gov This demonstrates the potential of microwave technology to improve the efficiency of synthetic routes leading to compounds structurally related to this compound. The application of microwave heating can also be beneficial in palladium-catalyzed coupling reactions, further enhancing the speed and efficiency of these powerful transformations. nih.gov
| Reaction Type | Reactants | Conditions | Benefit of Microwave |
| N-Alkylation | researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridin-3(2H)-one, 1,6-dibromohexane | Microwave irradiation | Accelerated reaction mdpi.com |
| Reductive Alkylation | 6-(3-oxo researchgate.netnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridin-2(3H)-yl)hexanal, arylpiperazine, NaBH₄ | Microwave, 100W, 4 min | Rapid synthesis, 69% yield mdpi.com |
| Nucleophilic Aromatic Substitution | 4,5-dichlorothiophene sulfonamide, N-Boc protected phenol | Cs₂CO₃ in DMF or K₃PO₄ in NMP, Microwave | Rapid generation of heteroaryl ether core nih.gov |
Flow Chemistry Applications in Piperazine Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of piperazine-containing compounds, offering advantages such as improved safety, efficiency, and scalability over traditional batch methods. rsc.orgacs.org This technology enables precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org
A notable application is the continuous-flow synthesis of flibanserin, an arylpiperazine drug. rsc.org This process involves a four-step sequence that includes heterogeneously catalyzed reductive amination and benzimidazolone formation. rsc.org The use of gas-liquid and liquid-liquid separations facilitates the integration of reaction steps and the removal of excess reagents, allowing for steady-state operation. rsc.org
Key benefits of employing flow chemistry in piperazine synthesis include:
Enhanced Safety: Minimizes the handling of hazardous reagents and intermediates. acs.org
Increased Efficiency: Reduces reaction times and improves yields. rsc.org
Scalability: Allows for seamless transition from laboratory-scale synthesis to larger-scale production. acs.org
Process Control: Enables precise manipulation of reaction conditions. beilstein-journals.org
Protonation-Assisted Methods for Improved Yield and Purity
A simplified, one-pot method for synthesizing monosubstituted piperazines utilizes the principle of protonation to act as a temporary protecting group. mdpi.comnih.gov By protonating one of the nitrogen atoms in the piperazine ring, the formation of undesired disubstituted byproducts is suppressed. mdpi.com This method avoids the multi-step process of introducing and removing traditional protecting groups like tert-butyloxycarbonyl (Boc). mdpi.com
The reaction typically involves a protonated piperazine salt, such as piperazine monoacetate or monohydrochloride, reacting with an appropriate electrophile. mdpi.com The presence of metal ions, particularly Cu(II) and Ce(III), can catalyze and accelerate these reactions. mdpi.com This approach has been successfully applied to synthesize a variety of monosubstituted piperazines with high yields and purity. mdpi.com
Considerations for Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles is increasingly important in the synthesis of piperazine derivatives to minimize environmental impact and enhance safety. researchgate.net Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. researchgate.net
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. bdmaee.net This includes the use of reusable heterogeneous catalysts. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. bdmaee.net
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. researchgate.netresearchgate.net
Traditional synthesis methods for some piperazine compounds can involve hazardous solvents and produce significant waste. bdmaee.net Green chemistry approaches aim to address these issues by developing more sustainable and efficient synthetic pathways. researchgate.netbdmaee.net
Synthesis and Reactivity of Key Intermediates
Preparation of N-Boc Protected Piperazine Intermediates
N-tert-butoxycarbonyl (N-Boc) piperazine is a crucial intermediate in the synthesis of many pharmaceutical compounds. chemicalbook.com The Boc group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. chemicalbook.com
Conventional methods for preparing N-Boc-piperazine involve the reaction of anhydrous piperazine with di-tert-butyl carbonate. chemicalbook.comgoogle.com However, these methods can suffer from low yields due to the formation of the disubstituted product and require extensive purification. google.com An improved method involves the reaction of piperazine with acetic acid to form a salt, followed by acylation with di-tert-butyl carbonate. chemicalbook.comgoogle.com
More innovative approaches include a three-step synthesis starting from diethanolamine, which involves chlorination, Boc protection, and cyclization with ammonia. google.com This method offers the advantages of readily available starting materials, mild reaction conditions, and high yields. google.com
The table below summarizes various synthetic approaches to N-Boc piperazine:
| Starting Material | Reagents | Key Steps | Advantages |
| Anhydrous Piperazine | Di-tert-butyl carbonate | Direct acylation | Simple one-step reaction |
| Piperazine | Acetic acid, Di-tert-butyl carbonate | Salt formation followed by acylation | Improved selectivity over direct acylation chemicalbook.comgoogle.com |
| Diethanolamine | Thionyl chloride, Boc anhydride, Ammonia | Chlorination, Boc protection, Cyclization | High yield and purity, uses readily available materials google.com |
Derivatization of Monosubstituted Piperazines
Monosubstituted piperazines are versatile building blocks that can be further functionalized to create a diverse range of compounds. researchgate.net The remaining secondary amine is nucleophilic and can undergo various reactions, including alkylation, acylation, and sulfonylation. nih.gov
For instance, 1-arylpiperazines can be synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions between an aryl halide and piperazine. mdpi.com The resulting monosubstituted piperazine can then be reacted with various electrophiles. researchgate.net
Derivatization reactions often require a base to deprotonate the secondary amine, making it more nucleophilic. nih.gov Common bases include triethylamine (B128534) and potassium carbonate. nih.gov The choice of solvent and reaction conditions is crucial for achieving the desired product in good yield.
Chemical Transformations and Derivatization Reactions of this compound Structures
The this compound scaffold can undergo various chemical transformations and derivatization reactions at the secondary amine of the piperazine ring. These reactions are essential for creating libraries of compounds for structure-activity relationship (SAR) studies.
Common derivatization reactions include:
Alkylation: Reaction with alkyl halides to introduce alkyl groups. mdpi.com
Acylation: Reaction with acyl chlorides or anhydrides to form amides. jfda-online.com
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups. mdpi.com
For analytical purposes, derivatization is often employed to improve the detection of piperazine and its derivatives. researchgate.netqascf.com For example, reaction with dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) produces a fluorescent or UV-active derivative, respectively, allowing for sensitive detection by HPLC. qascf.comresearchgate.net
Oxidation Reactions of Piperazine Derivatives
The synthesis of piperazine-containing compounds can creatively employ oxidized forms of the piperazine ring, such as piperazine-2,5-diones (also known as diketopiperazines, DKPs), as key intermediates. wikipedia.org While not a direct oxidation to the final product, this strategy involves using the oxidized scaffold to build complexity before a final reduction step.
DKPs are six-membered rings containing two amide groups and are commonly synthesized by the cyclization of dipeptides. wikipedia.org The presence of carbonyl groups in the DKP ring offers reactive sites for various chemical transformations. One or both of the ring carbonyl groups can be reduced to methylenes in subsequent steps. google.com This approach allows for the introduction of desired substituents onto a rigid, pre-formed scaffold before the characteristic saturated piperazine ring is generated. The general utility of DKPs is underscored by their prevalence in natural products and their application in constructing diverse molecular architectures. wikipedia.orgcore.ac.uk
The table below summarizes general methods for the formation of the diketopiperazine scaffold, which can serve as a precursor in multi-step syntheses.
| Method | Description | Typical Precursors |
| Amide Bond Formation | Intramolecular cyclization of a dipeptide, often with a terminal ester group which cyclizes spontaneously. wikipedia.org | Dipeptides, Amino Acids |
| Ugi Reaction | A multi-component reaction that can form a dipeptide in high yield, which can then cyclize. wikipedia.org | Isocyanide, Amino Acid, Aldehyde, Amine |
| Enolate Acylation | Intramolecular cyclization involving the acylation of an enolate onto a carbonyl group to form the ring. wikipedia.org | Linear peptide precursors with appropriate functional groups |
This interactive table summarizes common synthetic routes to diketopiperazines.
Reduction Reactions of Modified Piperazine Scaffolds
A crucial step in syntheses that utilize oxidized piperazine precursors is the reduction of the amide carbonyl groups to form the saturated piperazine ring. This transformation is a common and effective method for accessing substituted piperazines from their corresponding piperazinone or diketopiperazine analogues. caltech.edu
The reduction of the carbonyl groups within a 2,5-diketopiperazine ring can be cleanly achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄). wikipedia.org This reaction converts the two amide groups into secondary amines, yielding the piperazine core. For instance, the reduction of a disubstituted diketopiperazine effectively produces the corresponding disubstituted piperazine. wikipedia.org Similarly, piperazin-2-ones can be reduced to the corresponding piperazines, providing a route to mono-α-substituted products. caltech.edu A novel synthetic approach for N-methyl-3-phenyl piperazine involves the reduction of a 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine intermediate using sodium borohydride. sphinxsai.com
The following table details examples of reduction reactions on modified piperazine scaffolds.
| Scaffold Type | Substrate Example | Reducing Agent | Product Type | Reference |
| 2,5-Diketopiperazine | cyclo(L-Phe-L-Phe) | Lithium Aluminium Hydride (LiAlH₄) | (2S,5S)-2,5-Dibenzylpiperazine | wikipedia.org |
| Piperazin-2-one | Differentially N-protected piperazin-2-ones | Not specified | Chiral α-tertiary piperazines | caltech.edu |
| Tetrahydropyrazine | 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine | Sodium Borohydride (NaBH₄) | N-methyl-3-phenyl piperazine | sphinxsai.com |
This interactive table presents various reduction strategies for creating piperazine rings from oxidized precursors.
Nucleophilic Substitution Patterns at Benzyl (B1604629) Positions
One of the most direct and widely used methods for synthesizing this compound analogues is through nucleophilic substitution at a benzylic position. mdpi.com This strategy typically involves the reaction of piperazine, acting as a nucleophile, with a 3-phenoxybenzyl electrophile, such as 3-phenoxybenzyl chloride or bromide. mdpi.comsmolecule.com
A common synthetic route involves the reductive amination of 3-phenoxybenzaldehyde with a piperazine derivative. kuleuven.be This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-benzylated piperazine. kuleuven.be This method is highly versatile and allows for the synthesis of a wide array of analogues by varying the piperazine component. kuleuven.be
Another key approach is the direct N-alkylation of piperazine with a reactive benzyl halide. For example, the reaction between 3-phenoxybenzyl chloride and piperazine, often in the presence of a base to neutralize the HCl byproduct, directly furnishes the 1-(3-phenoxybenzyl)piperazine core. smolecule.com Flow chemistry techniques have been developed for similar multi-step syntheses, which can involve the reaction of a protected piperazine with an alkylating agent in a continuous reactor system. core.ac.uk
The table below outlines examples of nucleophilic substitution reactions to form the phenoxybenzyl-piperazine linkage.
| Reaction Type | Electrophile | Nucleophile | Key Reagents/Conditions | Product | Reference |
| Reductive Amination | 3-Phenoxybenzaldehyde | Piperazin-2-one | NaBH(OAc)₃, DCM | Piperazine modified analogues | kuleuven.be |
| N-Alkylation | 3-Phenoxybenzyl chloride | Piperazine | Base (e.g., K₂CO₃), Ethanol/Methanol | 1-(3-Phenoxybenzyl)piperazine | smolecule.com |
| Flow Synthesis Alkylation | Alkylating Agent | Cbz-protected diamine | Na₂CO₃, DMF, 75°C | N-alkylated piperazine derivatives | core.ac.uk |
This interactive table summarizes key nucleophilic substitution reactions for the synthesis of this compound analogues.
Advanced Analytical and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-(3-Phenoxyphenyl)piperazine. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of each atom.
In ¹H NMR analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 6.41 and 7.39 ppm. nih.gov The protons on the piperazine (B1678402) ring exhibit signals at higher field strengths. Specifically, the four protons on the carbons adjacent to the nitrogen linked to the phenyl group and the four protons on the other two carbons of the piperazine ring appear as multiplets. nih.gov A broad singlet corresponding to the N-H proton of the piperazine ring is also observed. nih.gov
¹³C NMR spectroscopy provides complementary information by detailing the carbon framework. The spectrum shows distinct peaks for each unique carbon atom, including those in the aromatic rings and the aliphatic piperazine ring.
Table 1: Representative ¹H NMR Data for this compound Data reported in CDCl₃ at 500 MHz. nih.gov
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.96–7.39 | m | 6H | Ar-H |
| 6.41–6.72 | m | 3H | Ar-H |
| 3.27–3.34 | m | 3H | Piperazine-H |
| 3.14–3.22 | m | 4H | Piperazine-H |
| 3.00 | s | 1H | Piperazine-H |
| 2.59–2.69 | m | 1H | Piperazine-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and thus the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision.
For this compound, which has the molecular formula C₁₆H₁₈N₂O, HRMS analysis typically involves electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺. The experimentally measured exact mass is then compared to the theoretically calculated mass. Research findings show a calculated m/z for [C₁₆H₁₈N₂O + H]⁺ of 255.15, with experimental values found to be in close agreement, such as 255.3. nih.gov This close correlation provides strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 255.15 | 255.3 | nih.gov |
Chromatographic Techniques for Purity Assessment (UPLC, TLC, GC)
A variety of chromatographic methods are utilized to assess the purity of this compound and to monitor the progress of its synthesis.
Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution method for purity determination. In one study, the purity of this compound was determined to be 93.6% with a retention time (tR) of 4.61 minutes. nih.gov This technique is often coupled with mass spectrometry (LC-MS) for simultaneous purity assessment and mass confirmation. nih.govnih.govsemanticscholar.org
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. For this compound, a representative retention factor (Rf) value of 0.45 was observed using a specific solvent system (S3). nih.gov TLC is invaluable for quickly checking reaction completion and identifying the presence of impurities.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile derivatives or the compound itself under certain conditions. It is widely used for the detection of piperazine derivatives in various matrices. unodc.orgnih.govscholars.direct The technique separates compounds based on their boiling points and interaction with the stationary phase, providing retention time data that helps in identification and quantification.
Table 3: Chromatographic Data for this compound
| Technique | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| UPLC | Purity | 93.6% | - | nih.gov |
| UPLC | Retention Time (tR) | 4.61 min | - | nih.gov |
| TLC | Rf Value | 0.45 | Solvent System S3 | nih.gov |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
For instance, the analysis of derivatives like 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol reveals how the phenoxyphenyl and piperazine moieties arrange in a crystal lattice. ias.ac.inresearchgate.net Such studies show that the piperazine ring typically adopts a stable chair conformation. smolecule.com The crystal packing is stabilized by a network of intermolecular interactions, which can include hydrogen bonds and van der Waals forces. ias.ac.inresearchgate.net These interactions are crucial in determining the macroscopic properties of the solid material, such as its melting point and solubility.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key expected absorptions include:
N-H Stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring. ultraphysicalsciences.org
Aromatic C-H Stretch: Signals typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ from the piperazine ring.
C-O-C Stretch: A strong absorption band for the ether linkage, usually found in the 1250-1000 cm⁻¹ range.
C-N Stretch: Bands associated with the aliphatic and aromatic amine C-N bonds.
Aromatic C=C Bending: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹) that are indicative of the substitution pattern on the phenyl rings. ultraphysicalsciences.org
While a specific spectrum for the title compound was not found, analysis of related piperazine derivatives confirms these general assignments. semanticscholar.orgresearchgate.net
Pharmacological Modalities and Molecular Interactions
Receptor Binding and Modulation Studies
The affinity of 1-(3-Phenoxyphenyl)piperazine and its derivatives for several key receptor systems has been a subject of scientific inquiry.
Investigations of Neurotransmitter Receptor Affinities (e.g., Serotonin (B10506), GABA)
Similarly, arylpiperazine derivatives have been extensively studied as ligands for serotonin receptors. researchgate.net For example, 1-(2-methoxyphenyl)piperazine (B120316) derivatives have shown high affinity for 5-HT1A serotonin receptors. nih.govnih.gov The structural similarity of this compound to these compounds suggests a potential for interaction with serotonin receptors, but direct experimental evidence is needed to establish its binding profile.
Ligand-Target Interactions with G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors are a major target for a wide array of pharmaceuticals, and piperazine-containing compounds are known to interact with this receptor superfamily. nih.gov The interaction of ligands with GPCRs can be complex, often involving allosteric modulation and biased signaling. nih.gov While specific studies detailing the interaction of this compound with particular GPCRs are limited, the general pharmacology of phenylpiperazine derivatives points towards potential interactions. For example, certain phenylpiperazine derivatives have been shown to influence the signaling of dopamine (B1211576) D1 and D3 receptors, which are GPCRs. nih.gov
Interaction Profiles with Endothelin Receptors
The endothelin system, which includes endothelin receptors (ET-A and ET-B), plays a crucial role in vasoconstriction. nih.gov Antagonists of these receptors are used in the management of conditions like pulmonary arterial hypertension. nih.gov A thorough review of the available scientific literature did not yield specific studies investigating the interaction profile of this compound with endothelin receptors.
Enzyme Inhibition Profiling
The inhibitory activity of this compound and its derivatives against various enzymes has been explored to understand their therapeutic potential.
Studies on Cyclooxygenase (COX) and Butyrylcholinesterase (BChE)
Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net While some piperazine (B1678402) derivatives have been investigated for their COX inhibitory activity, there is no specific data available for this compound in the reviewed literature.
Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and has been implicated in the progression of Alzheimer's disease. mdpi.com Some piperazine derivatives have been identified as inhibitors of BChE. nih.gov However, specific IC50 values for the inhibition of BChE by this compound are not reported in the currently available scientific literature.
Inhibition of Receptor Tyrosine Kinases (e.g., FLT3, PDGFR, KIT)
Receptor tyrosine kinases (RTKs) are critical in cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov Consequently, RTK inhibitors are a significant class of anticancer agents.
A derivative of this compound, specifically (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). researchgate.netnih.gov This compound, also known as CHMFL-FLT3-122, displayed an IC50 of 40 nM against FLT3 kinase. researchgate.net It also showed significant selectivity for FLT3 over c-KIT kinase, with a 170-fold difference in inhibitory concentration (GI50 of 11 nM for FLT3 versus 1900 nM for c-KIT in a cell-based assay). researchgate.net
There is currently no specific information available in the reviewed literature regarding the inhibitory activity of this compound against Platelet-Derived Growth Factor Receptor (PDGFR).
Interactive Data Table: Kinase Inhibition Profile of a this compound Derivative
| Kinase | IC50 / GI50 (nM) | Assay Type |
| FLT3 | 40 (IC50) | Kinase Assay |
| FLT3 | 11 (GI50) | Cell-based Assay |
| c-KIT | 1900 (GI50) | Cell-based Assay |
An article focusing solely on the chemical compound “this compound” with the requested specific outline cannot be generated at this time. Extensive searches for "this compound" in relation to the specified topics—Modulation of Cytosolic Aminopeptidases (e.g., Pfa-M1), Elucidation of Molecular Mechanisms of Action, and Structure-Activity Relationship (SAR) Investigations—did not yield any relevant scientific literature or data.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements. Information regarding the pharmacological modalities, molecular interactions, and structure-activity relationships of this specific compound is not available in the public domain based on the conducted searches.
Conformational Analysis of this compound and Its Bearing on Binding Affinity
The spatial arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For flexible molecules such as this compound, the ability to adopt various three-dimensional structures can significantly influence its binding affinity and selectivity for specific receptors. This section delves into the conformational analysis of this compound, exploring how its structural dynamics impact its pharmacological profile.
The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds and the puckering of the piperazine ring. The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and can be relevant in the context of receptor binding. Dynamic NMR and X-ray crystallography studies on substituted piperazines have provided insights into the energetic barriers between these different ring conformations. nih.govresearchgate.net
Molecular dynamics simulations offer a powerful tool to explore the conformational space of this compound in a simulated biological environment. semanticscholar.orgnih.govresearchgate.net These simulations can reveal the dynamic interplay between different conformers and their relative populations over time. By modeling the interaction of this compound with a target receptor, such as dopamine or serotonin receptors, it is possible to identify the specific conformation, often referred to as the "bioactive conformation," that is responsible for the observed binding affinity. semanticscholar.orgmdpi.com
The binding affinity of a ligand is directly related to the stability of the ligand-receptor complex. The conformational flexibility of this compound allows it to adapt its shape to fit optimally into the binding pocket of a receptor. This "induced fit" can lead to a more stable complex and, consequently, higher binding affinity. The energy penalty associated with adopting a specific conformation upon binding is a key consideration in structure-activity relationship (SAR) studies. mdpi.com
Research on various arylpiperazine derivatives has demonstrated that subtle changes in their conformational preferences can lead to significant differences in their binding affinities for various receptors, including dopamine (D2) and serotonin (5-HT) receptors. mdpi.commdpi.com For instance, molecular docking and dynamics simulations of arylpiperazine derivatives with the D2 dopamine receptor have highlighted the importance of specific interactions between the ligand and key amino acid residues within the receptor's binding site, which are highly dependent on the ligand's conformation. semanticscholar.org
While specific experimental data on the conformational analysis and its direct correlation with the binding affinity of this compound is not extensively detailed in publicly available literature, the principles derived from studies on analogous compounds provide a strong framework for understanding its behavior. The interplay between the low-energy conformers of the piperazine ring and the rotational freedom of the phenoxyphenyl substituent is paramount in defining its interaction with biological targets.
Preclinical Biological Investigations
In Vitro Biological Activity Assessments
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays provide crucial data on a compound's affinity for its target, its functional effect on cells, and its potential to modulate enzyme activity.
Radioligand Displacement Assays for Binding Affinity and Selectivity
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the compound to displace a known radiolabeled ligand from the receptor. The affinity is typically expressed as the inhibition constant (Kᵢ).
Studies on a series of piperazine (B1678402) and piperidine derivatives have revealed significant interactions with sigma (σ) and histamine H₃ (H₃R) receptors. For instance, replacing a piperazine ring with a piperidine moiety has been shown to be a key structural element for enhancing dual affinity at H₃/σ₁ receptors nih.gov. In one study, a piperidine derivative (compound 5) showed a Kᵢ of 3.64 nM for the σ₁ receptor, a dramatic increase in affinity compared to its piperazine analogue (compound 4), which had a Kᵢ of 1531 nM nih.gov. Conversely, the piperazine derivative displayed a slightly higher affinity for the hH₃R (Kᵢ = 3.17 nM) compared to the piperidine version (Kᵢ = 7.70 nM) nih.gov.
Further investigations into benzylpiperidine-derived compounds demonstrated high affinity for the σ₁ receptor, with one compound exhibiting a Kᵢ of 3.2 nM, which is comparable to the reference compound haloperidol (Kᵢ of 2.6 nM) nih.gov. This series of compounds generally showed moderate selectivity over the σ₂ receptor nih.gov. The basic amino group within the piperazine or piperidine structure is considered a key driver for σ₁R/σ₂R affinity and selectivity nih.gov.
| Compound Class | Receptor Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Piperazine Derivative (Compound 4) | hH₃R | 3.17 |
| Piperazine Derivative (Compound 4) | σ₁R | 1531 |
| Piperidine Derivative (Compound 5) | hH₃R | 7.70 |
| Piperidine Derivative (Compound 5) | σ₁R | 3.64 |
| Benzylpiperidine Derivative (Compound 1) | σ₁R | 3.2 |
| Benzylpiperazine Derivative (Compound 6) | σ₁R | 82 |
Cell-Based Assays for Compound Activity
Cell-based assays provide a more biologically relevant context to evaluate a compound's effect on cellular functions, such as proliferation, viability, or apoptosis nuvisan.comprotagene.com.
The antiproliferative potential of novel piperazine-tethered thiophene-3-carboxamide selenide derivatives has been evaluated against selected human cancer cell lines. In these studies, two compounds, 17i and 18i, demonstrated significant cytotoxicity against HCT116 (colon cancer) and A549 (lung cancer) cell lines, respectively nih.gov. Compound 17i had an IC₅₀ value of 4.82 ± 0.80 µM, while compound 18i showed an IC₅₀ of 1.43 ± 0.08 µM nih.gov. The apoptotic potential of these compounds was further validated using Annexin V-FITC/PI double staining nih.gov.
Similarly, derivatives of the high-affinity sigma-2 receptor agonist PB28, which features a N-cyclohexylpiperazine structure, have been recognized as potent inhibitors of the proliferation of the SK-N-SH human neuroblastoma cell line in vitro researchgate.net. Studies have shown that these compounds can induce apoptosis by generating superoxide radicals in mitochondria and activating caspases researchgate.net.
| Compound | Cell Line | Activity | Value (µM) |
|---|---|---|---|
| Compound 17i (piperazine-thiophene selenide) | HCT116 | IC₅₀ | 4.82 ± 0.80 |
| Compound 18i (piperazine-thiophene selenide) | A549 | IC₅₀ | 1.43 ± 0.08 |
Enzyme Activity Assays for Inhibitory or Activating Potential
Enzyme activity assays are performed to determine if a compound can inhibit or activate a particular enzyme. This is crucial for understanding the mechanism of action, especially for compounds designed as enzyme inhibitors.
In the context of cancer therapy, a series of piperazine-tethered thiophene-3-carboxamide selenides were evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. One derivative, compound 18i, demonstrated remarkable inhibition of EGFR kinase, with an IC₅₀ concentration of 42.3 nM nih.gov.
In another study, piperazine-substituted 5,8-dihydroxy-1,4-naphthoquinone derivatives were investigated as potential inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1), an important target in cancer therapy. In silico analyses, including molecular docking and dynamics simulations, were used to predict the inhibitory potential. Several compounds exhibited strong, target-specific binding profiles with docking scores ranging from -7.17 to -7.41 kcal/mol and MM/GBSA scores from -43.77 to -62.87 kcal/mol, suggesting they are promising candidates as PARP-1 inhibitors nih.gov.
Animal Model Studies in Preclinical Research
Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacological effects in a whole biological system.
Utilization of Rodent Models (Mice and Rats) for Efficacy Evaluation
Rodent models, particularly mice and rats, are extensively used in preclinical research to evaluate the therapeutic potential of new chemical entities. For neurologically active compounds like piperazine derivatives, common models include those for seizures, pain, and anxiety.
For instance, the anticonvulsant activity of N-phenylpiperazine derivatives has been evaluated in rats using the maximal electroshock (MES) screen after oral administration nih.gov. This type of screen helps determine the onset, peak effect, and duration of a compound's activity nih.gov. In other studies, various piperazine derivatives have been assessed in mice for anticonvulsant properties using the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test mdpi.comresearchgate.netnih.gov. These models represent different types of seizures, such as generalized tonic-clonic (MES), myoclonic (scPTZ), and focal seizures (6 Hz) nih.gov.
Beyond epilepsy, rat models have been used to evaluate the efficacy of piperazine-related structures for other CNS disorders. One study used Wistar rats with a history of alcohol dependence to show that a novel CRF₁ antagonist could block excessive alcohol self-administration and stress-induced relapse nih.gov.
Non-Clinical Evaluation of Pharmacological Effects
This stage of research focuses on characterizing the broader pharmacological profile of a compound beyond its primary efficacy.
Local Anesthetic Activity Several studies have investigated the local anesthetic properties of piperazine derivatives. These evaluations often employ models of infiltration and regional anesthesia in animals like rabbits and rats nih.govfarmaciajournal.comfarmaciajournal.com. The activity is typically compared to a standard local anesthetic, such as lidocaine . In one study, certain amide derivatives of piperazine showed good local anesthetic activity, with effects close to that of lidocaine hydrochloride . Another compound demonstrated an effect on blocking the sciatic nerve in rats that was longer than that of lidocaine . These studies suggest that the piperazine scaffold can be a valuable component in the design of new local anesthetic agents farmaciajournal.comresearchgate.net.
Anticonvulsant Potential The anticonvulsant properties of piperazine derivatives are widely documented. The primary screening for this activity often involves administering the compound to mice intraperitoneally and subjecting them to the MES, scPTZ, and 6 Hz seizure tests researchgate.netnih.gov.
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed varied activity in the MES test in mice, with some compounds providing protection against seizures at a dose of 100 mg/kg nih.gov. Similarly, a study of 1,4-substituted piperazine derivatives found that one compound provided 100% protection in the 6 Hz seizure test at a dose of 100 mg/kg researchgate.net. Another extensive study on succinimide derivatives incorporating a phenylpiperazine moiety identified a compound with robust, broad-spectrum anticonvulsant activity, showing efficacy in the MES, scPTZ, and 6 Hz models with ED₅₀ values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively mdpi.com. The major anticonvulsant activity of piperine and its derivatives, as shown in animal tests, lies in the modification of the maximal electroshock seizure pattern nih.gov.
| Compound Class | Animal Model | Test | Key Finding |
|---|---|---|---|
| Succinimide-Phenylpiperazine Hybrid (Compound 14) | Mouse (i.p.) | MES | ED₅₀ = 49.6 mg/kg |
| Succinimide-Phenylpiperazine Hybrid (Compound 14) | Mouse (i.p.) | scPTZ | ED₅₀ = 67.4 mg/kg |
| Succinimide-Phenylpiperazine Hybrid (Compound 14) | Mouse (i.p.) | 6 Hz (32 mA) | ED₅₀ = 31.3 mg/kg |
| 1,4-Substituted Piperazine | Mouse (i.p.) | 6 Hz | 100% protection at 100 mg/kg |
| Quinazolin-4(3H)-one Derivative (Compound 8b) | Mouse (i.p.) | PTZ | 100% protection at 150 mg/kg |
Pharmacodynamic Assessments in Relevant Animal Models
Comprehensive searches of publicly available scientific literature and databases did not yield specific pharmacodynamic assessments for 1-(3-Phenoxyphenyl)piperazine in relevant animal models. Studies detailing the in vivo effects of this specific compound on physiological or behavioral endpoints were not found.
Preclinical Pharmacokinetic Evaluation (ADME)
Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the reviewed scientific literature. The following subsections reflect the absence of specific experimental or computational findings for this compound.
Computational and In Vitro Predictions of Absorption and Distribution
No specific computational or in vitro studies predicting the absorption and distribution characteristics of this compound were identified. Therefore, no data on parameters such as membrane permeability, plasma protein binding, or blood-brain barrier penetration for this compound can be provided.
Investigation of Metabolic Pathways in Non-Human Systems
There is a lack of available research investigating the metabolic pathways of this compound in any non-human systems, such as in vitro liver microsome assays or in vivo animal models. Consequently, information on its biotransformation and the identity of its metabolites is not available.
Excretion Characteristics in Preclinical Models
No studies detailing the excretion characteristics of this compound in preclinical models were found. Information regarding the routes and extent of elimination of this compound from the body has not been documented in the available literature.
Computational Chemistry and in Silico Approaches in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast how a ligand, such as 1-(3-phenoxyphenyl)piperazine or its derivatives, might interact with the binding site of a protein target.
Research on phenylpiperazine derivatives has utilized molecular docking to elucidate their mechanism of action. For instance, studies on novel phenylpiperazine compounds have shown their ability to bind to the DNA-topoisomerase II complex and the minor groove of DNA, suggesting a potential mechanism for anticancer activity. nih.gov Docking studies are crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. The binding affinity and interaction patterns, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be visualized and quantified.
In studies of related piperazine (B1678402) and piperidine derivatives, molecular docking has been employed to investigate their interactions with targets like the histamine H3 and sigma-1 receptors. nih.gov These simulations help identify key amino acid residues in the receptor's binding pocket that are crucial for ligand recognition and affinity. For a compound like this compound, docking simulations could predict its binding mode within various G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for phenylpiperazine-based ligands.
Table 1: Illustrative Molecular Docking Parameters for a Phenylpiperazine Ligand
| Parameter | Description | Example Value |
|---|---|---|
| Binding Energy | The estimated free energy of binding (ΔG) between the ligand and the target protein. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Key amino acid residues in the protein's active site that form bonds or contacts with the ligand. | Asp-110, Phe-340, Trp-336 |
| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and the protein, including donor and acceptor atoms and distance. | N(piperazine)-H --- O(Asp-110) |
| Hydrophobic Contacts | Non-polar interactions between the ligand and hydrophobic residues in the binding pocket. | Phenyl ring with Phe-340, Tyr-360 |
| π-π Stacking | Stacking interactions between aromatic rings of the ligand and aromatic residues of the protein. | Phenoxy ring with Trp-336 |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and electronic properties like orbital energies. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a good balance between accuracy and computational cost for medium-sized organic molecules. nih.gov
For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the lowest energy structure, including bond lengths and angles.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. scispace.com
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological targets. scispace.com
Table 2: Representative DFT-Calculated Properties for a Phenylpiperazine Structure
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate an electron. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept an electron. | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.9 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | 1.2 eV |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | 6.5 eV |
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility and dynamics of molecules, which is essential for understanding their biological function. nih.govuib.no
For this compound, MD simulations can reveal:
Conformational Preferences: The piperazine ring typically adopts a stable chair conformation. Due to the steric bulk of the 3-phenoxyphenyl group, it is expected to preferentially occupy the equatorial position to minimize steric hindrance, a finding supported by conformational analyses of related N-substituted piperazines. nih.govrsc.org
Dynamic Behavior in Solution: MD simulations can model the behavior of the molecule in an aqueous environment, showing how it interacts with water molecules and how its conformation might change over time.
Ligand-Receptor Dynamics: When docked into a receptor, MD simulations can assess the stability of the binding pose. By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the predicted binding mode is stable over the simulation time. researchgate.netnih.gov
Prediction of Activity Spectra for Substances (PASS Analysis)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.govgenexplain.com Based on a large training set of known biologically active compounds, the PASS algorithm calculates the probability of a molecule being active (Pa) or inactive (Pi) for thousands of different biological effects, including pharmacological actions and mechanisms of action. genexplain.comscispace.com Only activities with Pa > Pi are typically considered probable. genexplain.com
A PASS analysis for this compound would generate a list of potential biological activities. Given the phenylpiperazine scaffold, the predicted activities would likely be concentrated on targets within the central nervous system.
Table 3: Hypothetical PASS Prediction Results for this compound
| Predicted Activity | Pa | Pi | Interpretation (Pa > 0.7 is high probability) |
|---|---|---|---|
| 5-HT1A receptor agonist | 0.815 | 0.004 | Very likely to exhibit this activity. |
| Dopamine D2 receptor antagonist | 0.752 | 0.011 | Very likely to exhibit this activity. |
| Anxiolytic | 0.690 | 0.025 | Likely to have anxiolytic effects. |
| Antidepressant | 0.610 | 0.031 | Likely to have antidepressant effects. |
| Adrenergic alpha-1 antagonist | 0.554 | 0.040 | Possible, but with lower probability. |
| CYP2D6 inhibitor | 0.480 | 0.062 | Unlikely to exhibit this activity. |
Note: This table is illustrative and represents the type of data generated by a PASS analysis based on the known pharmacology of similar structures.
Computational Prediction of ADME Properties (e.g., pkCSM software)
The pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical to its success. Computational tools like pkCSM use graph-based signatures and machine learning models to predict these properties from a molecule's structure, allowing for early-stage screening and optimization. nih.govuq.edu.auresearchgate.net This helps to reduce the risk of late-stage failures in drug development due to poor pharmacokinetics. unimelb.edu.au
For this compound, a pkCSM analysis would provide quantitative predictions for various ADME parameters.
Table 4: Representative ADME Properties Predicted by pkCSM for this compound
| ADME Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Water Solubility (logS) | -3.5 | Moderately soluble. |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability. | |
| Intestinal Absorption (% Absorbed) | 92% | Well absorbed from the gut. | |
| Distribution | BBB Permeability (logBB) | 0.15 | Can cross the blood-brain barrier. |
| CNS Permeability (logPS) | -1.8 | Can penetrate the central nervous system. | |
| Metabolism | CYP2D6 substrate | Yes | Likely metabolized by CYP2D6. |
| CYP3A4 substrate | Yes | Likely metabolized by CYP3A4. | |
| Excretion | Total Clearance (log L/hr/kg) | 0.25 | Moderate rate of clearance. |
Note: These values are representative predictions for a molecule of this type.
Advanced Analysis of Intermolecular Interactions (e.g., PIXEL method, Hirshfeld analysis)
Understanding the non-covalent interactions that govern how molecules pack in a crystal is essential for solid-state characterization. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystalline environment. nih.govnih.gov
This analysis maps properties onto a unique molecular surface, the Hirshfeld surface, which is defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal.
Key outputs of a Hirshfeld analysis include:
d_norm surface: This surface visualizes intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), while blue spots indicate longer contacts.
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H/H···C, O···H/H···O). nih.gov
For a molecule like this compound, a Hirshfeld analysis would reveal the nature and relative importance of various interactions, such as weak C-H···O or C-H···π hydrogen bonds and π-π stacking interactions between the aromatic rings, which stabilize the crystal packing. nih.gov
Table 5: Example Contribution of Intermolecular Contacts from a Hirshfeld Fingerprint Plot
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 55% | Represents the most significant contribution, typical for organic molecules. |
| C···H / H···C | 25% | Indicates van der Waals and weak C-H···π interactions. |
| O···H / H···O | 15% | Corresponds to weak C-H···O hydrogen bonds involving the ether oxygen. |
| C···C | 5% | Suggests the presence of π-π stacking interactions between phenyl rings. |
Note: This table shows typical percentage contributions for a related organic molecule and illustrates the data provided by Hirshfeld analysis.
Derivative and Analog Development Research
Rational Design Principles for Novel 1-(3-Phenoxyphenyl)piperazine Analogues
The rational design of new analogs based on the this compound scaffold is a multifaceted process grounded in established medicinal chemistry principles. A primary strategy involves leveraging the structural features of known biologically active molecules to create novel compounds with improved therapeutic potential. For instance, the design of new anticancer agents has been based on introducing differentially substituted phenylpiperazines into other scaffolds, such as 1,2-benzothiazine, to mimic the structures of existing topoisomerase II inhibitors like dexrazoxane. nih.gov In this approach, the piperazine (B1678402) ring, which can be protonated at physiological pH, and the phenyl group are intended to act as DNA groove-binding side chains. nih.gov
Computational methods are integral to the rational design process. Pharmacophore modeling, for example, helps define the essential steric and electronic features required for a molecule to interact with a specific biological target. ulster.ac.uk By understanding these features, chemists can design new analogs of this compound that are more likely to exhibit the desired biological activity. Following the initial design, molecular docking and molecular dynamics simulations are employed to predict how these new compounds will bind to their target proteins. nih.gov These computational studies can reveal crucial amino acid interactions and help prioritize which analogs to synthesize and test, thereby optimizing the drug discovery process. nih.gov
Another key principle is the modification of the scaffold to improve pharmacokinetic properties. The piperazine moiety itself is often incorporated into drug molecules to enhance properties like water solubility and oral bioavailability, which are critical for a drug's effectiveness. nih.gov Structure-activity relationship (SAR) studies guide the optimization process by systematically altering parts of the molecule—such as adding halogen or amide groups to the phenyl ring—and assessing the impact on biological activity and pharmacological properties. researchgate.net This iterative cycle of design, synthesis, and testing, informed by both biological data and computational analysis, allows for the refinement of lead compounds into viable drug candidates.
Categorization and Study of Diverse Piperazine Derivative Classes
Piperazine derivatives are broadly categorized based on the substituent attached to the nitrogen atom. The two major classes are phenylpiperazines and benzylpiperazines, distinguished by the direct or methylene-bridged attachment of a phenyl ring to the piperazine core, respectively. researchgate.net Further diversification is achieved by replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or pyrimidine (B1678525), or by creating hybrid molecules that combine the piperazine scaffold with other pharmacologically active moieties.
Phenylpiperazines and benzylpiperazines represent two of the most extensively studied classes of piperazine derivatives. nih.gov The distinction lies in the connection to the aromatic ring: phenylpiperazines feature a direct N-aryl bond, while benzylpiperazines have a methylene (B1212753) (-CH2-) linker between the piperazine nitrogen and the phenyl ring. researchgate.net This seemingly minor structural difference can lead to distinct pharmacological profiles. For example, 1-benzylpiperazine (B3395278) (BZP) acts primarily on dopaminergic and noradrenergic pathways, whereas phenylpiperazine derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) tend to have more direct serotonin (B10506) agonist activity. researchgate.netnih.gov
Research into these classes has yielded compounds with a wide range of potential therapeutic applications. In the field of oncology, derivatives of 1-(3,4-dichlorophenyl)piperazine (B178234) have been synthesized and evaluated for their anticancer properties. nih.gov A study investigating new derivatives of 1,2-benzothiazine incorporated this phenylpiperazine moiety, leading to the identification of compounds with significant cytotoxicity against breast adenocarcinoma cell lines (MCF7), in some cases exceeding that of the reference drug doxorubicin. nih.gov
| Compound | Substituent on Phenylpiperazine | Cell Line | Activity |
|---|---|---|---|
| BS130 | 3,4-dichloro | MCF7 (Breast Adenocarcinoma) | More cytotoxic than doxorubicin |
| BS230 | 3,4-dichloro | MCF7 (Breast Adenocarcinoma) | More cytotoxic than doxorubicin |
Replacing the phenyl ring of a phenylpiperazine with a nitrogen-containing heteroaromatic ring, such as pyridine or pyrimidine, creates pyridinylpiperazines and pyrimidinylpiperazines. This modification significantly alters the electronic and solubility properties of the molecule, opening new avenues for therapeutic applications. The pyrimidine ring system, in particular, is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net
A notable area of research is in the development of novel urease inhibitors. Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent inhibitors of the urease enzyme, which is implicated in infections caused by pathogens like Helicobacter pylori. frontiersin.org Several compounds from this series exhibited significantly lower IC50 values than the standard inhibitor, thiourea. frontiersin.org Similarly, pyrimidine-piperazine derivatives have been synthesized and tested for their antimicrobial effects. Studies have shown that compounds incorporating a pyrimidine ring linked to N-phenylpiperazine can exhibit significant antibacterial and antifungal activity. nih.gov
| Compound | Structure Class | Urease Inhibition IC50 (µM) |
|---|---|---|
| 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 |
| 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
An emerging paradigm in drug design is the creation of hybrid molecules, which involves conjugating two or more distinct pharmacophoric moieties to produce a single chemical entity with a potentially synergistic or multi-target therapeutic profile. ulster.ac.uk The this compound scaffold is an excellent component for such hybrids due to its favorable physicochemical properties and synthetic tractability.
This strategy has been successfully applied in the development of novel anticancer agents. For example, rhodanine-piperazine hybrids have been designed to target multiple receptor tyrosine kinases—such as VEGFR, EGFR, and HER2—that are involved in breast cancer progression. mdpi.com Molecular docking and dynamics simulations confirmed that these hybrids could bind stably to the target kinases, and biological screening identified compounds with potent activity against breast cancer cell lines. mdpi.com Another approach has involved creating hybrids from 1,3,5-triazine (B166579), a biologically active nucleus, and other relevant moieties to develop new chemotherapeutics. ulster.ac.uk The goal of these multifunctional derivatives is often to interact with multiple biological targets simultaneously, which can lead to improved efficacy or help overcome drug resistance. researchgate.net
Identification and Optimization of Lead Compounds from Piperazine Libraries
The discovery of new drug candidates frequently begins with the screening of large collections of compounds, known as chemical libraries. The creation and screening of piperazine-based libraries is a common strategy for identifying initial "hit" compounds. nih.govnih.gov These libraries can be extensive, with one reported piperazine-2-carboxamide (B1304950) library containing 15,000 distinct compounds designed for general screening and lead discovery. nih.gov The screening process can involve testing the library against a specific biological target, such as an enzyme or receptor, to find compounds that exhibit a desired activity. nih.govresearchgate.net
Once a hit compound is identified, a process of lead optimization begins to improve its potency, selectivity, and pharmacokinetic profile. This process is guided by detailed structure-activity relationship (SAR) studies. researchgate.net For example, after a screening campaign identified a piperazine-based compound with high affinity for the sigma 1 receptor (S1R), subsequent optimization efforts focused on modifying its structure. nih.gov SAR studies of other piperazine-based compounds have provided clear optimization pathways; for instance, it was found that halogenation of a benzamide (B126) group strengthens binding affinity to the CXCR3 receptor, while substituting an amide group with a heterocyclic moiety can increase oral bioavailability. researchgate.net Introducing small alkyl groups on the piperazine ring has also been shown to significantly improve in vitro activity in certain series. researchgate.net This iterative process of screening, identification, and structural optimization is fundamental to transforming a preliminary hit from a library into a viable lead compound for further development.
Research Applications and Future Directions for 1 3 Phenoxyphenyl Piperazine
Role as Chemical Intermediates in the Synthesis of Complex Medicinal Scaffolds
The piperazine (B1678402) ring is a widely recognized "privileged scaffold" in drug discovery, valued for its physicochemical properties that can improve the pharmacokinetic profile of drug candidates. nih.govrsc.org The two nitrogen atoms within the piperazine ring offer sites for chemical modification, allowing for the strategic introduction of different functional groups to modulate biological activity, solubility, and target specificity. nih.gov
1-(3-Phenoxyphenyl)piperazine serves as a key building block in the synthesis of more elaborate molecules. The secondary amine in the piperazine ring is a nucleophilic site, readily participating in reactions to form new carbon-nitrogen bonds. This reactivity allows for its incorporation into a wide array of molecular architectures. For instance, it can be acylated, alkylated, or used in multicomponent reactions to construct complex heterocyclic systems.
Medicinal chemists utilize this intermediate to synthesize libraries of compounds for screening against various diseases. The phenoxyphenyl moiety can also be modified, although it is often retained for its contribution to the binding affinity of the final compounds at their respective biological targets. The flexibility in synthetic modification makes this compound a valuable starting material in the quest for new drugs. rsc.org
Exploration of Potential Therapeutic Areas (Non-Clinical Focus)
The this compound scaffold has been explored as a foundation for developing compounds with potential therapeutic applications in several key research areas.
The piperazine heterocycle is a central component in numerous compounds investigated for their anticancer properties. researchgate.net Derivatives of 1,3,5-triazine (B166579) incorporating a piperazine moiety have shown significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov Research has demonstrated that linking the piperazine scaffold to other pharmacologically active structures, such as quinolinequinones, can yield potent anticancer agents. nih.gov These hybrid molecules are designed to target cancer cell proliferation, and studies have investigated their effects on the cell cycle and apoptosis. The versatility of the piperazine ring allows it to be used as a linker to combine different pharmacophores, leading to the creation of novel molecules with enhanced or multi-targeted anticancer activity. researchgate.net
Table 1: Examples of Piperazine-Containing Scaffolds in Anticancer Research This table is interactive. Click on the headers to sort.
| Scaffold Type | Target Area | Observed Effect |
|---|---|---|
| Piperazine-linked Quinolinequinones | Leukemia, Renal Cancer | Inhibition of cell proliferation, cell cycle arrest nih.gov |
| 1,3,5-Triazine-Piperazine Hybrids | Colorectal Cancer | Cytotoxic activity, induction of apoptosis mdpi.comnih.gov |
Arylpiperazine derivatives have been a significant focus of neuroprotective research, particularly in the context of neurodegenerative disorders like Parkinson's disease. herts.ac.uk Parkinson's disease is characterized by the loss of dopaminergic neurons, and research has implicated mechanisms such as mitochondrial dysfunction, oxidative stress, and neuroinflammation in its progression. herts.ac.uk Studies on novel arylpiperazine-sulfonamides have shown that these compounds can protect neuronal cells from toxins that model the pathological processes of Parkinson's disease in vitro. herts.ac.uk These compounds have demonstrated the ability to improve cell viability in the presence of neurotoxins that induce mitochondrial dysfunction and impair protein clearance, suggesting they may act on multiple pathogenic pathways. herts.ac.uk
Table 2: Neuroprotective Effects of Arylpiperazine Derivatives in an In Vitro Parkinson's Disease Model This table is interactive. Click on the headers to sort.
| Compound Class | In Vitro Model | Key Finding |
|---|---|---|
| Arylpiperazine-sulfonamides | MPP+ induced toxicity | Significant improvement in neuronal cell viability herts.ac.uk |
| Arylpiperazine-sulfonamides | Lactacystin-induced toxicity | Protection against impaired protein clearance pathways herts.ac.uk |
The piperazine scaffold is integral to the design of new anti-inflammatory agents. nih.gov Researchers have synthesized and evaluated numerous piperazine derivatives for their ability to modulate inflammatory responses. For instance, novel pyrazole-carboxamide derivatives containing a phenylpiperazine moiety have been shown to be potent anti-inflammatory agents in in vivo models such as carrageenan-induced rat paw edema. nih.gov Other studies have investigated piperazine derivatives that can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The structural features of the piperazine ring contribute to the ability of these compounds to interact with targets involved in the inflammatory cascade. nih.govmdpi.com
Derivatives of piperazine have been systematically synthesized and evaluated for their potential as anticonvulsant agents. researchgate.net Research in this area often involves screening compounds in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent different types of seizure activity. researchgate.netmdpi.com Studies have shown that modifying the substituents on the piperazine and the attached aryl ring can significantly influence anticonvulsant activity. mdpi.com For example, certain N-arylpiperazinyl-alkyl derivatives of pyrrolidine-2,5-diones have displayed potent anti-seizure properties, particularly in the MES test. ptfarm.pl This line of research aims to identify new chemical entities that could be developed into more effective treatments for epilepsy.
Table 3: Anticonvulsant Activity of Representative Piperazine Derivatives This table is interactive. Click on the headers to sort.
| Derivative Class | Seizure Model | Result |
|---|---|---|
| 1,4-Piperazine derivatives | Maximal Electroshock (MES) | Moderate anticonvulsant effectiveness researchgate.net |
| 1,4-Piperazine derivatives | 6-Hertz (6-Hz) Test | Good activity with 100% protection at a specific dose researchgate.net |
Antimalarial Research
The piperazine scaffold is a significant structural motif in the design of new antimalarial agents. Research has explored the incorporation of the piperazine moiety into various molecular frameworks to enhance antiplasmodial activity. A study focused on the synthesis of 27 flavonoid derivatives featuring a piperazinyl chain. nih.gov The investigation examined diverse substitution patterns on both the piperazine and flavone (B191248) parts of the molecules, revealing that these modifications significantly affected their activity. nih.gov The most potent compounds from this series, which contained a 2,3,4-trimethoxybenzylpiperazinyl chain linked to the 7-phenol group of the flavone, demonstrated in vitro activity in the micromolar to submicromolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov One of these derivatives also showed activity in a Plasmodium yoelii nigeriensis infected mouse model when administered orally. nih.gov
Another approach in antimalarial drug development involves the hybridization of known pharmacophores. One such study utilized 1,3,5-triazine as a linker to connect different amine groups, including those derived from piperazine, with chloroquine-like structures. mesamalaria.org This strategy aims to create new hybrid molecules that can overcome drug resistance, a major challenge in malaria treatment. mesamalaria.org While direct research on the antimalarial properties of this compound is not extensively documented in these studies, the consistent use and success of the broader piperazine class in synthetic antimalarial compounds underscore its importance and potential as a core structure in this therapeutic area. researchgate.net
Anthelmintic Research on Piperazine Compounds
Piperazine and its derivatives have a well-established history in anthelmintic therapy, with their use first introduced in 1953. drugbank.comnih.gov The primary mechanism of action for piperazine compounds is the paralysis of the parasites, which facilitates their expulsion from the host's body by normal intestinal peristalsis. drugbank.comwikipedia.org This neuromuscular effect is believed to be caused by blocking acetylcholine (B1216132) at the myoneural junction and through agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptor. wikipedia.org The selectivity of this action is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are of a different isoform. wikipedia.org
Modern research continues to explore the potential of novel piperazine-based compounds. For instance, a series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated in vitro for their anthelmintic activity against the earthworm Eisenia fetida, showing promising results compared to the reference drug, piperazine citrate. In another study, benzimidazole (B57391) derivatives containing a piperazine fragment at the C-2 position were investigated for their efficacy against Trichinella spiralis. One of the synthesized compounds demonstrated significant anthelmintic efficacy, as detailed in the table below. mdpi.com
| Compound | Concentration (µg/mL) | Exposure Time (hours) | Reduction in Parasite Activity (%) | Source |
|---|---|---|---|---|
| Benzimidazole-piperazine derivative 7c | 100 | 48 | 92.7 | mdpi.com |
Antibacterial Research
The emergence of antimicrobial resistance has spurred research into new therapeutic agents, with the piperazine nucleus being a key scaffold in this endeavor. benthamdirect.comscienmag.com The structural versatility of piperazine allows for extensive modifications to enhance its bioactivity. benthamdirect.com Historically, the piperazine moiety has been a component of numerous antibiotics, from second-generation to sixth-generation drugs. nih.gov
Recent studies have focused on designing and synthesizing novel piperazine derivatives to combat bacterial pathogens. Structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can significantly influence antibacterial potency. For example, the incorporation of electron-withdrawing groups like chlorine (Cl), bromine (Br), or nitro (NO2) has been shown to enhance antibacterial activity. benthamdirect.comresearchgate.net Conversely, the addition of electron-donating groups or certain ring substitutions may decrease potency. benthamdirect.comresearchgate.net
Several research groups have synthesized and tested new piperazine-containing compounds against a range of bacteria.
A series of azole-containing piperazine analogues demonstrated mild to considerable in vitro antibacterial activity, with some compounds showing efficacy comparable to the conventional drug chloramphenicol. ijbpas.com
In another study, out of 30 novel piperazine compounds tested, five showed effective antibacterial activity against six pathogenic strains, including Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com
The synthesis of N-substituted piperazine flavonol derivatives led to the identification of a compound with significant activity against both S. aureus and Escherichia coli, as shown in the table below. nih.gov This compound also effectively inhibited the formation of S. aureus biofilms. nih.gov
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |
|---|---|---|---|
| Flavonol-piperazine derivative 2g | Staphylococcus aureus | 6.25 | nih.gov |
| Escherichia coli | 25 |
Identification of Emerging Research Areas and Unexplored Pharmacological Potential
The this compound structure belongs to the arylpiperazine class, a scaffold that is proving to be highly versatile and valuable in drug discovery beyond its traditional applications. One of the most significant emerging research areas for arylpiperazine derivatives is in oncology. mdpi.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, and their ability to interact with multiple molecular targets involved in cancer pathogenesis makes them attractive candidates for further development. mdpi.com Research is actively focused on refining the chemical structures of arylpiperazines to improve their potency, selectivity, and pharmacokinetic properties for anticancer applications. mdpi.com
The pharmacological potential of piperazine derivatives is also being explored in virology. For example, structural optimization of the antiviral agent moroxydine (B1676750) hydrochloride, which contains a piperazine ring, has led to the development of new 1,3,5-triazine derivatives with potent activity against plant viruses such as the potato virus Y (PVY). mdpi.com
Furthermore, the piperazine scaffold is a fundamental component of drugs used in the treatment of neurodegenerative diseases. mdpi.com The adaptability of the piperazine ring, which allows for extensive chemical modification, establishes it as a privileged scaffold in the search for treatments for a wide range of human diseases. nih.gov This inherent versatility suggests that the unexplored pharmacological potential of specific derivatives like this compound could extend to various other therapeutic fields, warranting broader investigation into its biological activities.
Challenges and Opportunities in Piperazine-Based Drug Discovery and Development
The piperazine ring is one of the top three most frequently utilized N-heterocyclic moieties found in small-molecule pharmaceuticals approved by the U.S. FDA. nih.govnih.gov Despite its prevalence, a significant challenge in piperazine-based drug discovery is the limited structural diversity of existing drugs. nih.gov Over 80% of these pharmaceuticals feature substitutions only at the two nitrogen atoms, with very few modifications on the carbon atoms of the piperazine ring. nih.gov
This limitation presents a major opportunity: the development of novel synthetic methods for the direct C–H functionalization of the piperazine core. nih.govnih.gov Such methods would allow for the introduction of a wider variety of substituents onto the carbon skeleton, lending greater structural diversity to this privileged scaffold. nih.gov While approaches like α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis are being explored, their application to piperazine substrates has proven more difficult than with other saturated N-heterocycles. nih.gov Successfully overcoming these synthetic hurdles is a key challenge that could unlock new and improved therapeutic agents. nih.gov
Another significant opportunity lies in the integration of computational techniques with medicinal chemistry. benthamdirect.comresearchgate.net Rational drug design, aided by molecular docking studies, can provide insights into the binding interactions between piperazine derivatives and their biological targets. benthamdirect.comresearchgate.net This approach facilitates the design of more potent compounds with optimized pharmacokinetic properties. Such strategies are particularly valuable in addressing pressing global health issues like the rise of antimicrobial resistance, making piperazine-based compounds strong candidates for the development of next-generation therapeutics. benthamdirect.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(3-Phenoxyphenyl)piperazine and its derivatives?
- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form triazole-linked derivatives, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles. Key steps include:
- Reacting a propargyl-substituted piperazine with azide derivatives in a 1:2 H₂O:DCM mixture.
- Using CuSO₄·5H₂O and sodium ascorbate as catalysts under ambient conditions .
- Purification via silica gel chromatography (ethyl acetate:hexane gradient) .
Q. What safety precautions are recommended when handling phenylpiperazine derivatives in laboratory settings?
- Methodology : Follow JIS Z 7253:2019 standards for chemical safety:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Hygiene : Avoid skin contact; wash hands after handling. For compounds classified as "hazardous to skin," double-gloving and face shields are advised .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Compare experimental spectra with reference data for analogous compounds (e.g., 1-(4-fluorophenyl)piperazine δH: 2.47–3.85 ppm for piperazine protons) .
- Mass Spectrometry : Validate molecular weight (e.g., 1-(3-trifluoromethylphenyl)piperazine MW: 230.2295 g/mol) via high-resolution MS .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positioning, as done for piperazine-metal complexes .
Advanced Research Questions
Q. What experimental approaches evaluate the binding affinity of this compound to serotonin receptors?
- Methodology :
- Radioligand Binding Assays : Use 5-HT₂ receptor-expressing cell membranes and competitive displacement of [³H]ketanserin. Structural analogs like TFMPP and mCPP show moderate 5-HT₂A/2C affinity (IC₅₀: 10–100 nM) .
- In Vivo Behavioral Studies : Monitor head-twitch responses in rodents induced by 5-HT₂ agonists. For example, mCPP reduces 5-HT₂-mediated head twitches by 40–60% at 1 mg/kg .
- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) with known ligands to predict binding modes .
Q. How can structure-activity relationship (SAR) studies optimize phenylpiperazines for CNS applications?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 3-phenyl position to enhance 5-HT receptor selectivity, as seen in TFMPP .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. For example, 1-(3-chlorophenyl)piperazine has a hepatic clearance of 15 mL/min/kg in humans .
- Dopamine Transporter (DAT) Assays : Test analogs like GBR 12909 (IC₅₀: 5 nM for DAT) to balance DAT vs. 5-HT receptor activity .
Q. What strategies resolve contradictory data on phenylpiperazines’ dual activity at 5-HT receptor subtypes?
- Methodology :
- Receptor Subtype-Specific Knockout Models : Use 5-HT₂A/2C KO mice to isolate behavioral effects .
- Functional Selectivity Assays : Measure β-arrestin recruitment vs. cAMP signaling (e.g., BRET assays) to identify biased agonism .
- Meta-Analysis : Systematically review dose-response data across studies (e.g., mCPP’s 5-HT₂C EC₅₀ ranges from 10 nM to 1 µM due to assay variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
